molecular formula C14H11NOS B113462 1-(10H-Phenothiazin-2-yl)ethanone CAS No. 6631-94-3

1-(10H-Phenothiazin-2-yl)ethanone

Cat. No. B113462
CAS RN: 6631-94-3
M. Wt: 241.31 g/mol
InChI Key: JWGBOHJGWOPYCL-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-2-yl)ethanone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to the phenothiazine family, which is known for its therapeutic effects in treating nervous system disorders. The structure of 1-(10H-Phenothiazin-2-yl)ethanone includes a phenothiazine moiety, which is a system of three fused rings with nitrogen and sulfur atoms incorporated into the structure .

Synthesis Analysis

The synthesis of derivatives of 1-(10H-Phenothiazin-2-yl)ethanone has been explored in several studies. For instance,

Scientific Research Applications

  • Synthesis of Phenothiazine Derivatives Phenothiazine derivatives, synthesized using 1-(10H-phenothiazin-2-yl)ethanone, are explored for their potential in various fields. The synthesis methods include thermal heating and microwave-assisted synthesis, offering insights into more efficient synthetic approaches (Bumander et al., 2019).

  • Spectroscopic and Structural Analysis The molecular structure and spectroscopic properties of 1-(10H-phenothiazin-2-yl)ethanone have been studied using Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT). These studies reveal the compound's equilibrium geometry, bonding features, and vibrational wavenumbers (Das et al., 2015).

  • Charge Density Studies Research on the electron densities of phenoxazine and phenothiazine derivatives, including 1-(10H-phenothiazin-2-yl)ethanone, has been conducted. These studies provide valuable information on intramolecular charge redistribution and contribute to understanding the electronic properties of these compounds (Malinska et al., 2012).

  • Polymer Chemistry The compound has been used in the synthesis of poly(phenothiazine-3,7-diyl), highlighting its relevance in polymer chemistry. This synthesis demonstrates the unique electrical and photoelectric properties of polyphenothiazine derivatives (Shagun et al., 2012).

  • Spectroscopic Characterization Phenothiazine derivatives including 1-(10H-phenothiazin-2-yl)ethanone have been characterized spectroscopically, contributing to the understanding of their structural and electronic properties. These studies also involve density functional theory (DFT) calculations to rationalize their characteristics (Swoboda et al., 2022).

  • Anticancer Research Some derivatives of 1-(10H-phenothiazin-2-yl)ethanone have been synthesized and evaluated for their anticancer properties, particularly against breast cancer cell lines. This highlights the compound's potential in the development of novel anticancer agents (Ahmed et al., 2018).

  • Antimicrobial Applications Derivatives of 1-(10H-phenothiazin-2-yl)ethanone have been synthesized and tested for their antimicrobial activities. This research is significant for the development of new antimicrobial agents (Bansode et al., 2009).

  • Fluorescence Properties Novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives, synthesized from 1-(10H-phenothiazin-2-yl)ethanone, display interesting fluorescence properties. These findings are valuable for research in nonlinear optics and other related fields (Gaina et al., 2012).

  • Pharmacological Potential The pharmacological potential of thiazolidinones and phenothiazines, including those derived from 1-(10H-phenothiazin-2-yl)ethanone, is being explored. These compounds show significant antibacterial and antifungal activities, highlighting their potential in medical applications (Salvi et al., 2009).

  • Antitubercular Agents Phenothiazine and 1,3,4-thiadiazole hybrid derivatives synthesized from 1-(10H-phenothiazin-2-yl)ethanone have been evaluated as potent antitubercular agents. These findings contribute to the development of new treatments for tuberculosis (Ramprasad et al., 2015).

properties

IUPAC Name

1-(10H-phenothiazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGBOHJGWOPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216525
Record name Methyl phenothiazin-2-yl ketone
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Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10H-Phenothiazin-2-yl)ethanone

CAS RN

6631-94-3
Record name 2-Acetylphenothiazine
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Record name Methyl phenothiazin-2-yl ketone
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Record name 2-Acetylphenothiazine
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Record name Methyl phenothiazin-2-yl ketone
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Record name Methyl phenothiazin-2-yl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
KGV Das, CY Panicker, B Narayana, PS Nayak… - … Acta Part A: Molecular …, 2015 - Elsevier
FT-IR spectrum of 1-(10H-phenothiazin-2-yl)ethanone was recorded and analyzed. The equilibrium geometry, bonding features and harmonic vibrational wavenumbers were …
Number of citations: 29 www.sciencedirect.com
JP Jasinski, AE Pek, PS Nayak, B Narayana… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C14H11NOS, the thiazine ring adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9). An …
Number of citations: 6 scripts.iucr.org
M Kaur, YS Mary, CY Panicker, HT Varghese… - … Acta Part A: Molecular …, 2014 - Elsevier
FT-IR and FT-Raman spectra of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone were recorded and analyzed. The vibrational wavenumbers were computed using B3LYP/6-31G ∗ …
Number of citations: 13 www.sciencedirect.com
J Brem, S Pilbák, C Paizs, G Bánóczi, FD Irimie… - Tetrahedron …, 2011 - Elsevier
The synthesis of both enantiomers of 1-(10-ethyl-10H-phenothiazin-1,2, and 4-yl)ethanols 1a–c and their acetates via enantioselective methanolysis of the corresponding racemic …
Number of citations: 19 www.sciencedirect.com
MS Siddegowda, JP Jasinski, JA Golen… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C14H11NO3S, the six-membered thiazine ring fused to two benzene rings adopts a distorted boat conformation. The dihedral angle between the mean planes of …
Number of citations: 6 scripts.iucr.org
A Munceanu, B Nagy, M Trif… - Studia Universitatis Babes …, 2014 - researchgate.net
The synthesis of both enantiomers of 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol by enzymatic kinetic resolution of the racemic alcohol or his corresponding acetate was performed …
Number of citations: 3 www.researchgate.net
MM Ghorab, MS Alsaid, N Samir, GA Abdel-Latif… - European journal of …, 2017 - Elsevier
Hybrid molecules are used as anticancer agents to improve effectiveness and diminish drug resistance. So, the current study aimed to introduce twenty novel phenothiazine …
Number of citations: 51 www.sciencedirect.com
AM Bumander, II Althagafi, MR Shaaban… - Russian Journal of …, 2019 - Springer
New and efficient synthetic approaches to phenothiazine derivatives have been developed on the basis of reactions of 1-(10H-phenothiazin-2-yl)ethanone hydrazone with …
Number of citations: 5 link.springer.com
KL Ameta, B Kumar, NS Rathore - Letters in Organic Chemistry, 2013 - ingentaconnect.com
ZnS-nanoparticles, as recyclable heterogeneous catalyst, efficiently promoted in the synthesis of spiro[pyrrolidine-2,3'-oxindole] derivatives through three-component reaction of isatin, α-…
Number of citations: 3 www.ingentaconnect.com
K Stalindurai, KG Krishnan, ER Nagarajan… - Journal of Molecular …, 2017 - Elsevier
Synthesis of fused heterocyclic aldehydes with carbazole (CZ) structural motif linked at C-7 position on phenothiazines (PTZ), 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-…
Number of citations: 6 www.sciencedirect.com

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